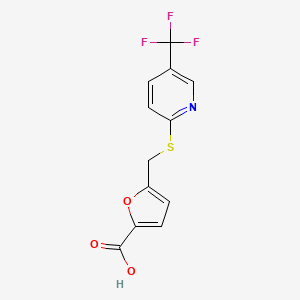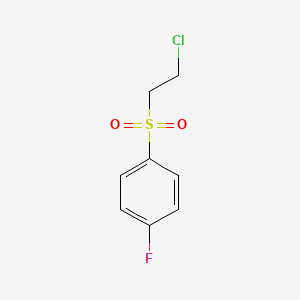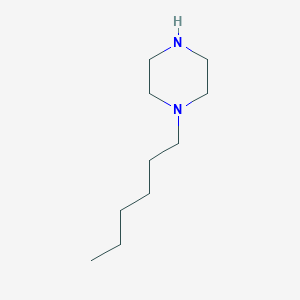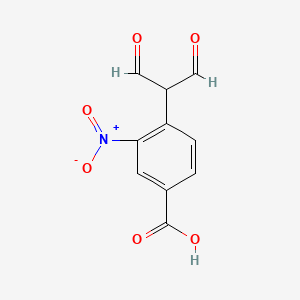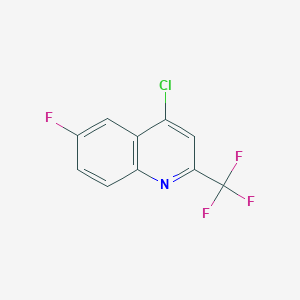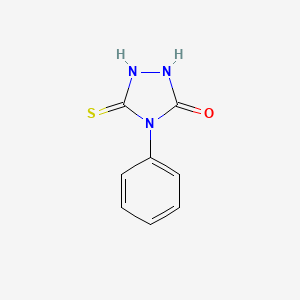
methyl 5-bromo-1H-indole-2-carboxylate
概要
説明
“Methyl 5-bromo-1H-indole-2-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a substituted 1H-indole .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H8BrNO2. Its average mass is 254.080 Da and its monoisotopic mass is 252.973831 Da .Physical and Chemical Properties Analysis
“this compound” is a solid substance. It should be stored sealed in dry conditions at 2-8°C .科学的研究の応用
Synthesis and Chemical Transformations
Methyl 5-bromo-1H-indole-2-carboxylate and its derivatives have been explored extensively in chemical synthesis and transformations. One study by Irikawa et al. (1989) discusses the conversion of a related compound, Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, into various esters using N-bromosuccinimide. Another study by Parsons et al. (2011) focuses on the regioselective dibromination of methyl indole-3-carboxylate, demonstrating its potential as a building block in the synthesis of natural and non-natural 5,6-dibromoindole derivatives.
Structural and Spectroscopic Analysis
The compound and its derivatives have also been subjects in structural and spectroscopic analysis. For instance, Barakat et al. (2017) conducted a detailed study on the intermolecular interactions, Hirshfeld surface, and thermal analysis of a derivativeof 5-bromo-1H-indole-3-carboxylate. Their research provided insights into the structural characteristics and stability of the compound.
Antitumor Activities
Research has also delved into the antitumor properties of derivatives of this compound. Fan Houxing (2009) synthesized a series of new derivatives and evaluated their in vitro antitumor activities. This study highlights the potential of these compounds in cancer treatment research.
Bromination Reactions
Several studies focus on the bromination reactions involving indole derivatives. For example, Miki et al. (2006) investigated the bromination of dimethyl 1-substituted indole-2,3-dicarboxylates, providing valuable information on the reactivity and potential applications of these compounds in organic synthesis.
Safety and Hazards
作用機序
Target of Action
Methyl 5-bromo-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The exact biochemical pathways affected by this compound are yet to be determined.
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can influence their bioavailability .
Result of Action
Some indole derivatives have shown inhibitory activity against influenza a and high antibacterial activity against K. pneumoniae .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction progress of indole derivatives can be monitored using ultraviolet (UV) light or iodine vapors .
生化学分析
Biochemical Properties
Methyl 5-bromo-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s bromine atom enhances its binding affinity to specific proteins, thereby modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various biomolecules, further influencing biochemical pathways.
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes. These effects on cellular processes highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit certain kinases involved in cancer cell proliferation, thereby blocking their activity and preventing cell growth . Additionally, the compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as inhibiting cancer cell proliferation and reducing inflammation . At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed. These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed by other enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, altering cellular metabolism and energy production. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, the compound can be directed to the mitochondria, influencing cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
methyl 5-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVXZDHGTWAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358760 | |
| Record name | methyl 5-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210345-56-5 | |
| Record name | methyl 5-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
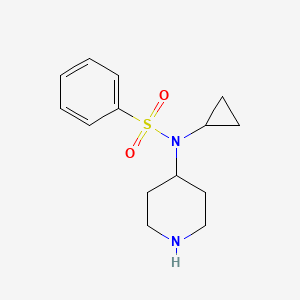

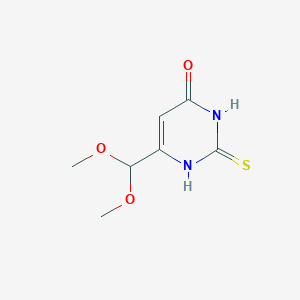
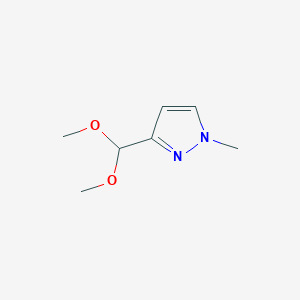
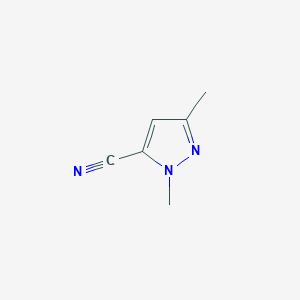
![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)
